[4-(2-Phenylethyl)octyl]benzene
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Overview
Description
[4-(2-Phenylethyl)octyl]benzene is an organic compound with the molecular formula C22H30 It is a derivative of benzene, featuring a phenylethyl group and an octyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Phenylethyl)octyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Phenylethyl)octyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the phenylethyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Br2 in the presence of iron (Fe) catalyst, HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
[4-(2-Phenylethyl)octyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of [4-(2-Phenylethyl)octyl]benzene depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenylethyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Phenylethyl)hexyl]benzene: Similar structure but with a hexyl group instead of an octyl group.
[4-(2-Phenylethyl)decyl]benzene: Similar structure but with a decyl group instead of an octyl group.
[4-(2-Phenylethyl)butyl]benzene: Similar structure but with a butyl group instead of an octyl group.
Uniqueness
[4-(2-Phenylethyl)octyl]benzene is unique due to its specific combination of phenylethyl and octyl groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
63213-05-8 |
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Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
4-(2-phenylethyl)octylbenzene |
InChI |
InChI=1S/C22H30/c1-2-3-11-21(18-19-22-14-8-5-9-15-22)17-10-16-20-12-6-4-7-13-20/h4-9,12-15,21H,2-3,10-11,16-19H2,1H3 |
InChI Key |
CQAVBFRULYHUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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